molecular formula C17H17NO5 B13902003 (E)-3,4,5-Trimethoxy-4'-nitrostilbene

(E)-3,4,5-Trimethoxy-4'-nitrostilbene

Cat. No.: B13902003
M. Wt: 315.32 g/mol
InChI Key: UDXWNMYENXAKPA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3,4,5-Trimethoxy-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure. This particular compound is distinguished by the presence of three methoxy groups on the benzene ring and a nitro group on the opposite benzene ring. The “E” designation indicates that the compound has a trans configuration around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4,5-Trimethoxy-4’-nitrostilbene typically involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. The reaction involves the use of a phosphonium ylide and an aldehyde. For this compound, the starting materials are 3,4,5-trimethoxybenzaldehyde and 4-nitrobenzyltriphenylphosphonium bromide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere, typically nitrogen or argon, and at a temperature of around 0°C to room temperature.

Industrial Production Methods: While specific industrial production methods for (E)-3,4,5-Trimethoxy-4’-nitrostilbene are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis but with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-3,4,5-Trimethoxy-4’-nitrostilbene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3,4,5-Trimethoxy-4’-nitrostilbene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of organic electronic materials and as a component in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3,4,5-Trimethoxy-4’-nitrostilbene is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may exert its effects by modulating signaling pathways and influencing gene expression. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

    Resveratrol: Another stilbene compound known for its antioxidant properties.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

    Combretastatin: A stilbene derivative with potent anticancer activity.

Comparison: (E)-3,4,5-Trimethoxy-4’-nitrostilbene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to resveratrol and pterostilbene, it has different solubility and reactivity profiles. Combretastatin, while also a potent anticancer agent, has a different mechanism of action and structural features.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C17H17NO5/c1-21-15-10-13(11-16(22-2)17(15)23-3)5-4-12-6-8-14(9-7-12)18(19)20/h4-11H,1-3H3/b5-4+

InChI Key

UDXWNMYENXAKPA-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.